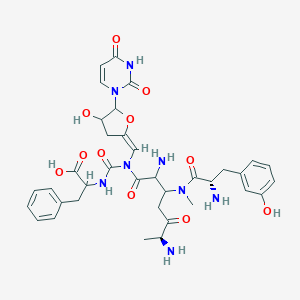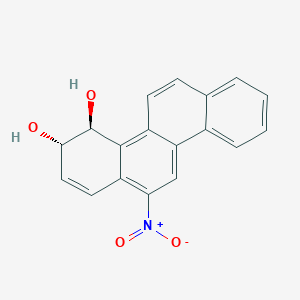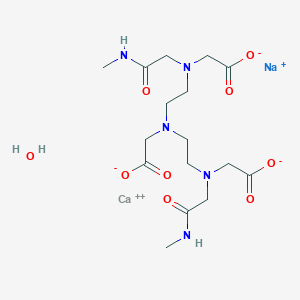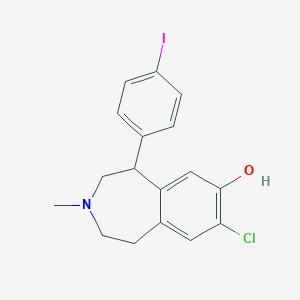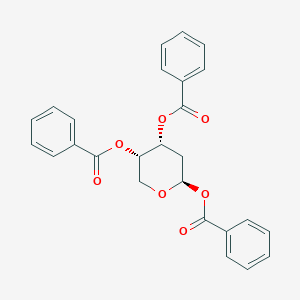![molecular formula C16H20O6 B220448 (4R,5R,8R,9E)-9-ethylidene-5,8-dihydroxy-4-propyl-5,7,8,10-tetrahydro-4H-cyclonona[c]furan-1,3,6-trione CAS No. 123068-35-9](/img/structure/B220448.png)
(4R,5R,8R,9E)-9-ethylidene-5,8-dihydroxy-4-propyl-5,7,8,10-tetrahydro-4H-cyclonona[c]furan-1,3,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5R,8R,9E)-9-ethylidene-5,8-dihydroxy-4-propyl-5,7,8,10-tetrahydro-4H-cyclonona[c]furan-1,3,6-trione is a natural product belonging to the nonadride family of compounds. It was first isolated from the fungus Paecilomyces variotii Bainier (strain SANK 21086) by researchers at Sankyo Co. in 1987 . This compound and its derivative, hydroxycornexistin, are known for their unique nine-membered carbocycle structure fused with a maleic anhydride moiety . These compounds exhibit various biological activities, including herbicidal properties, making them of significant interest in agricultural research .
Méthodes De Préparation
The total synthesis of cornexistin involves several key steps. The synthetic route typically starts with malic acid and includes a Nozaki–Hiyama–Kishi reaction, an auxiliary-controlled syn-Evans-aldol reaction, and an intramolecular alkylation to form the nine-membered carbocycle . The maleic anhydride moiety is constructed from a β-keto nitrile .
Analyse Des Réactions Chimiques
(4R,5R,8R,9E)-9-ethylidene-5,8-dihydroxy-4-propyl-5,7,8,10-tetrahydro-4H-cyclonona[c]furan-1,3,6-trione undergoes various chemical reactions, including:
Oxidation: The maleic anhydride moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can target the β-hydroxy ketone group.
Substitution: The compound can undergo substitution reactions, particularly at the maleic anhydride moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Applications De Recherche Scientifique
(4R,5R,8R,9E)-9-ethylidene-5,8-dihydroxy-4-propyl-5,7,8,10-tetrahydro-4H-cyclonona[c]furan-1,3,6-trione has several scientific research applications:
Mécanisme D'action
The exact mechanism of action of cornexistin is not fully understood. it is known to inhibit aspartate amino transferase, an enzyme involved in amino acid metabolism . The maleic anhydride moiety is believed to play a crucial role in its biological activity by interacting with specific molecular targets and pathways .
Comparaison Avec Des Composés Similaires
(4R,5R,8R,9E)-9-ethylidene-5,8-dihydroxy-4-propyl-5,7,8,10-tetrahydro-4H-cyclonona[c]furan-1,3,6-trione is unique among nonadride natural products due to its single maleic anhydride unit and nine-membered carbocycle . Similar compounds include:
Hydroxycornexistin: A derivative of cornexistin with an additional hydroxyl group.
Other Nonadrides: Compounds like deoxycornexistin and cornexistin B, which share structural similarities but differ in functional groups and biological activities. This compound’s distinct structure and potent herbicidal activity set it apart from other nonadride compounds.
Propriétés
Numéro CAS |
123068-35-9 |
|---|---|
Formule moléculaire |
C16H20O6 |
Poids moléculaire |
308.33 g/mol |
Nom IUPAC |
(4R,5R,8R,9E)-9-ethylidene-5,8-dihydroxy-4-propyl-5,7,8,10-tetrahydro-4H-cyclonona[c]furan-1,3,6-trione |
InChI |
InChI=1S/C16H20O6/c1-3-5-9-13-10(15(20)22-16(13)21)6-8(4-2)11(17)7-12(18)14(9)19/h4,9,11,14,17,19H,3,5-7H2,1-2H3/b8-4+/t9-,11-,14-/m1/s1 |
Clé InChI |
ILMHTGUGRLGMCR-UJCPQBBRSA-N |
SMILES |
CCCC1C(C(=O)CC(C(=CC)CC2=C1C(=O)OC2=O)O)O |
SMILES isomérique |
CCC[C@H]1[C@H](C(=O)C[C@H](/C(=C/C)/CC2=C1C(=O)OC2=O)O)O |
SMILES canonique |
CCCC1C(C(=O)CC(C(=CC)CC2=C1C(=O)OC2=O)O)O |
Synonymes |
cornexistin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,3R,6S,7S,8R,11S,12S,16R)-7,12,16-Trimethyl-15-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B220376.png)
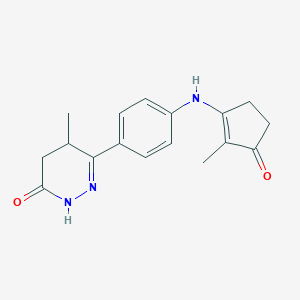

![21,24,28-Triacetyloxy-7-methoxy-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,17,20,22,24,27-heptaen-9,13-diyne-6-carboxylic acid](/img/structure/B220431.png)

